Product packaging for Isolaurallene(Cat. No.:)

Isolaurallene

Cat. No.: B1250482
M. Wt: 392.13 g/mol
InChI Key: MFIOGNKPHIMUQN-MYZNQJQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolaurallene is a halogenated C15-acetogenin natural product isolated from marine red algae of the genus Laurencia . This compound features a characteristic dioxabicyclo[7.3.0]dodecene skeleton, making it a molecule of significant interest in organic chemistry and natural product research . Researchers utilize this compound and its analogs as valuable diastereomeric models for structural analysis and as building blocks in the stereoselective total synthesis of complex natural products . Its structure, containing multiple chiral centers and halogen atoms, presents intriguing challenges for synthetic methodologies and offers a platform for studying structure-activity relationships. While preliminary studies have explored its biological activities, such as antibacterial properties, its primary research value lies in its complex architecture, which serves as a template for chemical innovation and the development of new synthetic strategies . This product is labeled for Research Use Only (RUO) and is intended solely for laboratory research purposes in controlled environments . It is not intended for use in diagnostic procedures, drug administration, or any other form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Br2O2 B1250482 Isolaurallene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

InChI

InChI=1S/C15H20Br2O2/c1-2-13-12(17)7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1

InChI Key

MFIOGNKPHIMUQN-MYZNQJQGSA-N

Isomeric SMILES

CC[C@@H]1[C@H](C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br

Canonical SMILES

CCC1C(CC=CCC2C(O1)CC(O2)C=C=CBr)Br

Synonyms

isolaurallene

Origin of Product

United States

Isolation and Purification Methodologies for Isolaurallene

Extraction Techniques from Marine Red Algae (e.g., Laurencia nipponica, Laurencia nangii)

The initial step in isolating isolaurallene and related compounds from marine algae involves the extraction of metabolites from the collected biological material. The genus Laurencia is a well-known prolific producer of halogenated secondary metabolites. mdpi.comnih.govresearchgate.net Species such as Laurencia nipponica and Laurencia nangii are documented sources of this compound and its stereoisomers, respectively. pherobase.comresearchgate.net

The general extraction procedure begins with the preparation of the algal sample. Typically, the freshly collected seaweed is air-dried to remove excess water, which facilitates more efficient extraction by organic solvents. The dried and often ground algal material is then macerated and steeped in a polar solvent, most commonly methanol (B129727) (MeOH), for an extended period, such as several days, to draw out a wide range of metabolites. researchgate.net

Following the initial extraction, the resulting crude extract is concentrated under reduced pressure to remove the solvent. This concentrated residue contains a highly complex mixture of compounds with varying polarities. To achieve a preliminary separation, the residue undergoes a liquid-liquid partitioning process. A common method involves partitioning the extract between a moderately polar organic solvent, such as ethyl acetate (B1210297) (EtOAc), and water (H₂O). researchgate.net This step separates the compounds based on their differential solubility in the two immiscible liquid phases, with nonpolar to moderately polar compounds like this compound preferentially moving into the organic layer, while highly polar substances remain in the aqueous layer. The organic phase is then collected and evaporated to yield a crude extract enriched with the desired class of compounds, ready for further chromatographic purification.

Chromatographic Separation Strategies for Complex Marine Extracts

Chromatography is a fundamental and indispensable technique for the separation and purification of individual compounds from complex mixtures, such as those derived from marine organisms. khanacademy.orgnih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For a compound like this compound, a multi-stage chromatographic approach is necessary to achieve high purity.

Following initial extraction and partitioning, the enriched crude extract is subjected to preparative column chromatography. This technique serves to fractionate the extract into simpler mixtures, isolating groups of compounds based on their polarity. alfa-chemistry.comcmfri.org.in The process involves loading the extract onto a glass column packed with a solid adsorbent material, known as the stationary phase, which is typically silica (B1680970) gel for the separation of moderately polar compounds like halogenated acetogenins (B1209576). khanacademy.org

A solvent or a mixture of solvents, the mobile phase, is then passed through the column. Compounds within the extract travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. nih.gov Nonpolar compounds, having weaker interactions with the polar silica gel, elute faster, while more polar compounds are retained longer. Chemists often use a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity to sequentially elute compounds of increasing polarity. The eluted liquid is collected in a series of separate fractions, which can be monitored by Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound. hilarispublisher.com

Table 1: Overview of Preparative Chromatography for this compound Isolation

StepTechniqueStationary PhaseMobile Phase PrincipleGoal
1 Column Chromatography Silica GelA solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient)To separate the crude extract into multiple, less complex fractions based on polarity.
2 Fraction Monitoring Thin-Layer Chromatography (TLC)A solvent system similar to that used in the columnTo quickly analyze the composition of collected fractions and pool those containing the target compound.

For the final stage of purification, High-Performance Liquid Chromatography (HPLC) is employed. hilarispublisher.comspringernature.com HPLC offers significantly higher resolution than standard column chromatography, making it ideal for separating structurally similar compounds from the semi-purified fractions. thermofisher.com This enhanced separation power is due to the use of a stationary phase composed of much smaller particles (typically 3–10 µm) packed uniformly into a column, which requires high pressure to force the mobile phase through. springernature.com

Both normal-phase and reversed-phase HPLC can be used. For the purification of this compound, a normal-phase system using a mobile phase such as n-hexane/isopropanol has been reported. imperial.ac.uk In reversed-phase HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, causing polar molecules to elute first. eurofins.innih.gov The selection of the specific HPLC method depends on the properties of the compounds remaining in the fraction. By carefully selecting the column and solvent system, this compound can be isolated with a high degree of purity. thermofisher.combitesizebio.com

Preparative Chromatography Techniques

Dereplication Protocols in Natural Product Isolation to Identify this compound

In modern natural product discovery, a crucial early step is dereplication , the process of rapidly identifying known compounds in an extract or partially purified fraction. nih.govchimia.ch This strategy avoids the time-consuming and resource-intensive work of re-isolating and re-characterizing previously discovered molecules. researchgate.net For a compound like this compound, dereplication allows researchers to quickly confirm its presence before committing to full-scale isolation.

The dereplication process typically integrates hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). unl.ptnih.gov An initial LC-MS analysis of a crude or semi-purified fraction provides data on the molecular weights and fragmentation patterns of the constituent compounds. This information, particularly from high-resolution mass spectrometry (HRMS), can suggest the elemental formula of a compound. nih.gov

This experimental data is then compared against comprehensive chemical databases, such as MarinLit (for marine natural products), which contain extensive records of known compounds, including their spectroscopic data. nih.gov If the molecular weight, formula, and key NMR signals from the experimental data match the database entry for this compound, the compound is tentatively identified. This allows researchers to either cease work on that fraction if only known compounds are present or to proceed with targeted isolation of novel substances. researchgate.netunl.pt

Table 2: Dereplication Workflow for the Identification of this compound

StepAnalytical Technique(s)Information ObtainedAction
1. Preliminary Analysis LC-MS, LC-HRMSMolecular weight, retention time, and elemental formula of compounds in the extract.Generate a profile of the chemical constituents.
2. Database Comparison Computational SearchMatch experimental data (e.g., mass, formula) against entries in natural product databases (e.g., MarinLit).Check for hits corresponding to this compound or related known compounds.
3. Structural Confirmation NMR Spectroscopy (e.g., 2D HSQC)Key structural information and confirmation of the carbon-hydrogen framework. researchgate.netConfirm the identity of the compound flagged in the database search as this compound.
4. Decision Making Data InterpretationConfirmation of known compounds.Prioritize fractions containing novel compounds and avoid redundant isolation of this compound.

Structural Elucidation and Stereochemical Assignment of Isolaurallene

Advanced Spectroscopic Methodologies for Structural Characterization

The structural characterization of isolaurallene relies on a suite of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a complete picture of the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the elucidation of this compound's structure in solution. nih.gov Both one-dimensional and two-dimensional NMR experiments were employed to piece together the carbon framework and determine the relative stereochemistry of the molecule. researchgate.nettandfonline.com

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental data regarding the chemical environment of each proton and carbon atom in this compound. The ¹H NMR spectrum reveals the chemical shifts, integration (number of protons), and coupling patterns (spin-spin splitting) for all protons, offering insights into their connectivity. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state (e.g., sp³, sp², sp). Together, these 1D spectra lay the groundwork for more complex 2D NMR analysis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is a representative compilation based on typical data for such compounds; specific assignments are determined through comprehensive 2D NMR analysis.)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Multiplicity
1~200--
2~102~6.0d
3~78~5.5dd
4~85~4.2m
5~35~2.1, ~1.9m
6~80~4.0m
7~82~4.1m
8~30~2.0, ~1.8m
9~60~4.5m
10~38~2.3, ~2.0m
11~50~3.8m
12~65~4.3m
13~88~4.4m
14~25~2.2, ~1.6m
15~12~1.1t

Two-dimensional (2D) NMR experiments were indispensable for assembling the complete molecular structure and defining the stereochemistry of this compound. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out the proton-proton connectivity networks throughout the molecule, establishing spin systems within the structure. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are crucial for connecting the individual spin systems identified by COSY, allowing for the assembly of the complete carbon skeleton. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of a molecule. wikipedia.org It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of NOE correlations between specific protons provides definitive evidence for their relative stereochemical arrangement. nih.govtandfonline.com For this compound, detailed analysis of NOE correlations was used to elucidate the configuration of its multiple stereocenters. tandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy. The experimentally determined exact mass is then compared to the calculated mass for a proposed formula. For this compound, the HRESIMS data confirmed the molecular formula as C₁₅H₂₀Br₂O₂. tandfonline.comoup.com The characteristic isotopic pattern resulting from the two bromine atoms would also be evident in the mass spectrum.

While NMR and mass spectrometry can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule in its crystalline state. anton-paar.com The structure of this compound was unequivocally confirmed by a single-crystal X-ray diffraction analysis. oup.comcapes.gov.br This analysis not only verified the connectivity established by NMR but also determined the absolute configuration of all stereocenters. oup.com

The crystallographic data for this compound revealed an orthorhombic crystal system with the space group P2₁2₁2₁. oup.com The precise atomic coordinates obtained from the X-ray analysis provided the final, unambiguous proof of the compound's structure. oup.com

Table 2: Crystal Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₂₀Br₂O₂ oup.com
Crystal SystemOrthorhombic oup.com
Space GroupP2₁2₁2₁ oup.com
a (Å)10.393(2) oup.com
b (Å)27.824(4) oup.com
c (Å)5.397(1) oup.com
Z (molecules/unit cell)4 oup.com
D_c (g cm⁻³)1.669 oup.com

Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light and are fundamental for studying stereochemistry in solution. taylorfrancis.com

Optical Rotation: The measurement of optical rotation, reported as the specific rotation ([α]D), is a characteristic physical property of a chiral molecule. tandfonline.com It confirms that the isolated natural product is optically active (i.e., a single enantiomer is present in excess) and provides a value that can be used for comparison with synthetic samples to verify their enantiomeric purity and absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for possible stereoisomers, the absolute configuration can be confidently assigned. nih.govnumberanalytics.com This method is complementary to X-ray crystallography and is particularly valuable when suitable crystals cannot be obtained. nih.gov

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR)

X-ray Crystallography for Definitive Absolute Configuration Assignment

Computational Chemistry Approaches in Support of Structure Verification

The structural elucidation and stereochemical assignment of complex natural products like this compound are often challenging endeavors, relying on a combination of spectroscopic techniques and, increasingly, computational methods. cam.ac.uk Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure, stability, and spectroscopic properties. wikipedia.orgopenaccessjournals.com These theoretical approaches are particularly valuable for distinguishing between closely related stereoisomers, where subtle differences in three-dimensional arrangement can be difficult to resolve by experimental means alone. acs.orgrsc.org

Density Functional Theory (DFT)-Based Chemical Shift Calculations for Stereoisomer Differentiation

Density Functional Theory (DFT) has emerged as a prominent computational method in chemistry for investigating the electronic structure of many-body systems. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex molecules like this compound. wikipedia.orgchemrxiv.org One of the key applications of DFT in structural elucidation is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org

The process involves generating theoretical 3D models of all possible stereoisomers of a molecule. For each isomer, DFT calculations are performed to optimize its geometry and then to predict its NMR chemical shifts, typically for ¹³C and ¹H nuclei. acs.org These calculated shifts are then compared with the experimental NMR data obtained from the isolated natural product. The stereoisomer whose calculated NMR spectrum most closely matches the experimental spectrum is then proposed as the correct structure. acs.org This approach has proven to be a valuable tool in resolving ambiguous stereochemical assignments for complex natural products. acs.org

For instance, in the structural determination of related marine natural products, DFT calculations of ¹³C NMR chemical shifts were instrumental in distinguishing between a large number of highly flexible, closely related diastereomers. acs.org This methodology provides a powerful means of corroborating or even predicting the stereochemistry of complex molecules before undertaking lengthy and challenging total synthesis efforts. acs.orgchemistryviews.org

Table 1: Key Aspects of DFT-Based Chemical Shift Calculations

FeatureDescription
Methodology Involves calculating the NMR chemical shifts of all possible stereoisomers using DFT. acs.org
Application The calculated shifts are compared with experimental NMR data to identify the correct stereoisomer. acs.org
Significance Provides a robust method for differentiating between closely related stereoisomers, especially for complex and flexible molecules. acs.orgrsc.org
Advantages Offers a computationally efficient yet accurate way to predict spectroscopic properties and support structural assignments. wikipedia.orgchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule plays a crucial role in determining its physical, chemical, and biological properties. Conformational analysis aims to identify the energetically favorable spatial arrangements of a molecule. iupac.org For flexible molecules like many natural products, which can exist as an ensemble of different conformations, understanding their conformational landscape is essential for accurate structural characterization. mdpi.commdpi.com

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. openaccessjournals.com By simulating the motions of atoms and molecules, MD can provide detailed insights into the conformational flexibility and preferred shapes of a molecule in solution. mdpi.comnih.gov This information is particularly valuable when interpreting NMR data, as the observed spectroscopic parameters are often an average over multiple co-existing conformations. mdpi.com

The process of conformational analysis often involves exploring the potential energy surface of a molecule to locate low-energy conformations. iupac.org This can be achieved through various computational methods, including systematic searches, Monte Carlo simulations, and MD simulations. iupac.org Once a set of low-energy conformers is identified, their relative populations can be estimated using Boltzmann statistics. This information can then be used to calculate weighted-average NMR parameters, which can be compared with experimental data for a more accurate structural validation.

In the broader context of natural product chemistry, conformational analysis and MD simulations are integral to understanding the behavior of complex molecules in different environments and how their flexibility might relate to their biological function. mdpi.comnih.gov

Table 2: Methods in Conformational Analysis

MethodDescription
Molecular Mechanics Uses classical physics to model the energy of different conformations. iupac.org
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time to explore the conformational space. mdpi.comnih.gov
Monte Carlo Methods Employs random sampling to generate different molecular conformations. iupac.org
Quantum Chemical Calculations Provides high-accuracy energy calculations for different conformations. iupac.org

Biosynthesis and Biogenetic Hypotheses of Isolaurallene

Proposed Biogenetic Pathways to Marine Bromoallenes and Acetogenins (B1209576)

The biosynthesis of C15-acetogenins, including isolaurallene, is believed to originate from fatty acid metabolism. sibran.ru These non-terpenoid compounds are derivatives of straight-chain fatty acids, likely formed through the condensation of acetate (B1210297) units. sibran.ru The common precursors for many halogenated C15-acetogenins isolated from Laurencia are thought to be laurediols. mdpi.com

A key step in the proposed biogenesis involves a bromonium ion-catalyzed cyclization. mdpi.com For instance, the cyclization of a precursor like (6R,7R) or (6S,7S)-laurediol, specifically at the C7 hydroxyl group and the C4 position, is hypothesized to form a monocyclic bromoallene intermediate. mdpi.com Further transformations, such as acetylation, can then lead to a variety of bromoallene structures. mdpi.com

The general proposed pathway to many Laurencia metabolites involves several key transformations:

Initial Acetogenin (B2873293) Formation: Linear C15 fatty acid derivatives are formed.

Halogenation: Introduction of bromine atoms is a critical step, often catalyzed by haloperoxidases. tandfonline.comnih.gov

Cyclization: Enzyme-mediated or ion-catalyzed ring formation creates the characteristic ether linkages. mdpi.com

Allene (B1206475) Formation: The distinctive allene moiety is synthesized, a process that can involve enzymatic rearrangement of acetylenic precursors. taylorandfrancis.com

Enzymatic Transformations in the Formation of Allene and Cyclic Ether Moieties

The formation of the allene and cyclic ether functionalities in this compound involves specific and complex enzymatic machinery. While the precise enzymes in Laurencia are still under investigation, parallels can be drawn from other marine organisms and related biosynthetic pathways.

Allene Formation: The biosynthesis of allenes in biological systems is often linked to the transformation of acetylenic precursors. taylorandfrancis.com In some marine organisms, allene oxide synthases (AOS), which are often catalase-related hemoproteins, convert fatty acid hydroperoxides into unstable allene oxides. pnas.orgnih.gov These allene oxides can then serve as intermediates in the formation of various products. nih.gov It is plausible that a similar enzymatic process, potentially involving a lipoxygenase (LOX) and a catalase-related domain, contributes to the allene structure in this compound. pnas.orgnih.gov

Cyclic Ether Formation: The construction of the medium-ring ethers found in this compound and related compounds is a significant synthetic challenge and a key biosynthetic step. researchgate.netacs.org Proposed mechanisms for the formation of these cyclic ethers include intramolecular bromonium ion-assisted epoxide ring-opening reactions. researchgate.net This suggests that an epoxide precursor undergoes a ring-opening cyclization, guided by the stereochemistry of the molecule and the positioning of a bromine ion, to form the ether ring. researchgate.net Vanadium-dependent bromoperoxidases (VBPOs), which have been identified in Laurencia nipponica, are capable of catalyzing the bromination of proposed precursors, lending support to their involvement in the biosynthesis of these brominated ethers. tandfonline.com

Precursor Incorporation Studies in Marine Algal Cultures

While specific precursor incorporation studies for this compound are not extensively detailed in the available literature, the broader context of C15-acetogenin biosynthesis in Laurencia provides significant clues. The origin of the C15 carbon backbone is attributed to a C16 carboxylic acid that undergoes decarboxylation. researchgate.net

Studies on related Laurencia metabolites have provided evidence for the proposed biosynthetic pathways. For example, the enzymatic bromination of laurediol, a presumed precursor, has been achieved using bromoperoxidases, supporting its role in the biosynthesis of brominated metabolites. tandfonline.com The isolation of various potential biogenetic intermediates, such as laurediols and dihydrolaurediols from Laurencia nipponica, further strengthens the proposed pathways. mdpi.comresearchgate.net

The general understanding is that the algal cultures utilize primary metabolites from fatty acid synthesis to construct the complex carbon skeletons of these acetogenins. sibran.ru

Divergence in Biosynthesis Leading to this compound Stereoisomers and Analogues

The structural diversity observed in marine bromoallenes, including the existence of various stereoisomers and analogues of this compound, points to divergent biosynthetic pathways. mdpi.comvulcanchem.com The stereochemistry of the final products is likely determined by the specific configurations of the acyclic precursors and the facial selectivity of the enzymatic reactions. acs.org

For example, the formation of different stereoisomers can be attributed to:

Epimeric Precursors: The use of different stereoisomers of precursor molecules, such as (6R,7R)-laurediol versus (6S,7S)-laurediol, would lead to products with different absolute configurations. mdpi.com

Enzyme-Controlled Cyclization: The enzymes catalyzing the cyclization reactions can exhibit stereoselectivity, leading to the formation of specific ring conformations and stereocenters. acs.org

Diastereodivergent Reactions: Putative biomimetic oxonium ion formation-fragmentation reactions have been shown to proceed via diastereodivergent pathways, yielding different bicyclic and tricyclic ether structures depending on the initial configuration of the substrate. acs.org

The isolation of compounds like (+)-4-epi-isolaurallene highlights the stereodivergent nature of the biosynthesis. vulcanchem.com Synthetic studies have demonstrated that by controlling the reaction conditions, it is possible to selectively synthesize different stereoisomers, mimicking the proposed divergent biosynthetic pathways. vulcanchem.com The co-isolation of various related bromoallenes from a single species of Laurencia suggests the presence of a "chemical race," where slight variations in the biosynthetic machinery lead to a suite of structurally related but distinct metabolites. researchgate.net

Ecological Roles and Environmental Significance of Isolaurallene

Role in Marine Chemical Defense and Interspecies Interactions

Isolaurallene, a halogenated C15-acetogenin, is a secondary metabolite produced by certain species of red algae, notably Laurencia nipponica. vulcanchem.comnih.gov Like many other halogenated compounds synthesized by marine organisms, this compound is believed to play a significant role in chemical defense. nih.govresearchgate.net Marine environments are characterized by intense competition for resources such as space and light, as well as constant pressure from predation. nih.govpeerj.com In this context, the production of bioactive secondary metabolites provides a crucial survival advantage. peerj.com

The presence of bromine atoms in the structure of this compound is a key feature of many marine natural products and is thought to enhance their biological activity. nih.govmdpi.com These compounds can act as deterrents against herbivores and pathogens, thereby protecting the producing organism. researchgate.netmdpi.com The complex and unique structure of this compound likely interacts with specific biochemical targets in other organisms, leading to its defensive effects. While direct studies on the specific defensive mechanisms of this compound are not extensively detailed in the provided search results, the broader context of halogenated metabolites from Laurencia species strongly supports its role as a chemical defense agent. researchgate.netnih.gov For instance, some marine invertebrates are known to sequester such compounds from the algae they consume, gaining protection from their own predators. nih.gov This highlights the intricate web of chemical interactions in marine ecosystems mediated by compounds like this compound.

Chemotaxonomic Significance of this compound within Laurencia Species

The genus Laurencia is known for its remarkable chemical diversity, producing a wide array of halogenated secondary metabolites, including sesquiterpenes and C15-acetogenins. researchgate.netontosight.ai This chemical richness has led to the use of these compounds as chemotaxonomic markers to differentiate between species that are often morphologically similar. researchgate.netmdpi.comresearchgate.net The production of specific metabolites, or a characteristic chemical profile, can be unique to a particular species or even a specific population within a species, often referred to as a chemical race. nih.govresearchgate.net

This compound, being a distinct C15-bromoallene, serves as a significant chemotaxonomic marker. vulcanchem.comscholarhub.vn Its presence in Laurencia nipponica helps to define the chemical profile of this species and distinguish it from other Laurencia species that may produce different types of acetogenins (B1209576) or other classes of halogenated compounds. nih.govscielo.br For example, studies have identified different chemical races of L. nipponica based on the dominant secondary metabolites they produce. nih.gov The consistent production of a specific compound like this compound within a particular population strengthens the argument for its use in chemical systematics. researchgate.net However, it is also noted that the utility of a single compound as a chemotaxonomic marker can sometimes be limited due to variations influenced by geographic location and environmental factors, though some studies suggest these factors have minimal influence on the core chemical composition of Laurencia species. nih.govresearchgate.net

Evolutionary Perspectives of Halogenated Metabolite Production in Marine Organisms

The ability of marine organisms, particularly red algae like Laurencia, to produce a vast array of halogenated secondary metabolites is a product of a long evolutionary history. mdpi.com The prevalence of bromine in marine natural products, despite the much higher concentration of chlorine in seawater, suggests that marine organisms have evolved specific enzymatic machinery, such as vanadium-dependent haloperoxidases, to incorporate bromide into organic molecules. nih.govmdpi.com This enzymatic capability likely provided a significant evolutionary advantage by allowing for the creation of highly bioactive compounds for defense and communication. nih.gov

The evolution of these biosynthetic pathways is thought to be a response to the intense ecological pressures present in marine environments, such as predation, competition for space, and the need to deter microbial pathogens. nih.govmdpi.com The structural diversity of halogenated compounds, including the unique bromoallene moiety of this compound, reflects an evolutionary "arms race" where organisms continually develop new chemical defenses to overcome the adaptations of their competitors and predators. researchgate.net The genetic basis for the production of these metabolites is an active area of research, with evidence suggesting that lateral gene transfer may have played a role in the distribution of biosynthetic gene clusters among different marine species. asm.org This would allow for a more rapid evolution and diversification of chemical defenses in the marine realm.

Advanced Research Methodologies and Future Directions in Isolaurallene Studies

Microscale Analytical Techniques for Isolaurallene Analysis from Limited Biological Samples

The analysis of natural products like this compound, which are often present in minute quantities in their biological source, necessitates highly sensitive analytical techniques. Microscale analytical methods are paramount when dealing with limited samples of Laurencia species, allowing for detailed chemical characterization without extensive harvesting of the marine organism. dissercat.com

Modern analytical workflows frequently employ a combination of chromatographic separation and high-resolution mass spectrometry (HRMS). Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) detector and HRMS are instrumental in creating detailed metabolic profiles from crude algal extracts. researchgate.netuoa.gr This approach allows for the dereplication of known compounds, including various bromoallenes, and the identification of novel structures within a complex mixture. researchgate.net The use of 13C-NMR in a computer-aided method has also proven effective for identifying individual components in crude extracts of Laurencia obtusa, minimizing the need for extensive fractionation. mdpi.com

For structural elucidation from microscale samples, advanced NMR spectroscopy remains the gold standard. When sample quantity is a limiting factor, cutting-edge techniques and computational methods become essential. For instance, the structure of elatenyne, another halogenated natural product from Laurencia, was confirmed through total synthesis and comparison with computational predictions of 13C NMR chemical shifts for all 32 potential diastereomers. researchgate.net This synergy of synthesis, spectroscopy, and computation is a powerful strategy for determining the complex stereostructures of molecules like this compound when only micrograms are available. researchgate.net

A summary of key microscale analytical techniques is presented in Table 1.

Technique Application in this compound Research Key Advantage
UHPLC-PDA-HRMS Metabolic profiling and dereplication of bromoallenes from Laurencia extracts. researchgate.netuoa.grHigh sensitivity and resolution, enabling the analysis of complex mixtures from small samples.
Computer-Aided 13C-NMR Rapid identification of known compounds in crude extracts. mdpi.comReduces the need for extensive purification, preserving limited sample material.
Computational NMR Prediction Aiding stereostructure determination of complex molecules. researchgate.netComplements experimental data to solve complex structures from minimal sample amounts.
X-ray Crystallography Definitive determination of three-dimensional structure. openarchives.grProvides unambiguous structural and stereochemical data, although it requires a suitable crystal.

This table provides an overview of microscale analytical techniques applicable to the study of this compound and related compounds.

Integration of Omics Technologies (e.g., Genomics, Metabolomics) in Marine Natural Product Discovery

The integration of genomics and metabolomics offers a powerful, synergistic approach to marine natural product discovery, moving beyond traditional bioassay-guided fractionation. uoa.gr This strategy connects the genetic potential of an organism with its actual chemical output, accelerating the identification of novel compounds and their biosynthetic pathways.

Metabolomics, particularly using LC-HRMS and NMR, provides a comprehensive snapshot of the secondary metabolites produced by an organism like Laurencia. openarchives.grresearchgate.net This chemical profiling can reveal the presence of known bromoallenes and highlight previously uncharacterized compounds. For example, an integrated approach using UHPLC-PDA-HRMS and 2D HSQC NMR has been successfully applied to the metabolic profiling of the red alga Laurencia, enabling the dereplication and tracing of natural products. researchgate.net Such studies have shown that the chemical composition of Laurencia can vary significantly based on geography, leading to the identification of distinct chemical races, some of which are prolific producers of bromoallenes. nih.govmdpi.com

Genomics complements this by mapping the biosynthetic gene clusters (BGCs) responsible for producing these metabolites. By sequencing the genome or transcriptome of a Laurencia species, researchers can identify genes encoding key biosynthetic enzymes, such as haloperoxidases, which are crucial for the formation of halogenated compounds. nih.gov For instance, transcriptome sequencing of the bromoform-producing alga Asparagopsis taxiformis led to the identification of vanadium-dependent haloperoxidases involved in its biosynthesis. nih.gov A similar approach in Laurencia could pinpoint the BGC for this compound.

The true power of this integrated strategy lies in linking genomic data with metabolomic data. This can reveal "silent" BGCs—those present in the genome but not expressed under standard laboratory conditions—and guide efforts to activate them. Furthermore, by correlating the presence of specific genes with the production of certain metabolites across different algal populations, researchers can generate strong hypotheses about gene function and biosynthetic pathways. mdpi.comnais.net.cn

Chemoinformatic Approaches for this compound Structure-Activity Relationship (SAR) Exploration

Chemoinformatics provides a suite of computational tools to analyze and predict the relationship between the chemical structure of a molecule and its biological activity. hilarispublisher.comfrontiersin.org For compounds like this compound, which are difficult to obtain in large quantities for extensive biological screening, chemoinformatic methods are invaluable for prioritizing research efforts and designing more potent and selective analogues.

A key chemoinformatic technique is the Quantitative Structure-Activity Relationship (QSAR) analysis. frontiersin.orgnih.gov QSAR models establish a mathematical correlation between the chemical features (descriptors) of a series of compounds and their measured biological activity. These descriptors can encode a wide range of properties, including electronic, steric, and hydrophobic characteristics. For this compound and its analogues, QSAR could be used to:

Identify the key structural features of the bromoallene scaffold that are essential for a specific biological activity.

Predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates.

Develop activity and selectivity maps to visualize regions in chemical space that are favorable for desired biological effects. nih.gov

Another powerful approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. hilarispublisher.com If a biological target for this compound is identified, docking studies could elucidate the specific molecular interactions responsible for its activity, providing a rational basis for designing improved derivatives. The combination of these methods allows for a comprehensive in silico exploration of the SAR of the this compound chemical class.

Chemoinformatic Method Potential Application for this compound Expected Outcome
QSAR Modeling Correlate structural descriptors of bromoallene analogues with biological activity data. nih.govA predictive model to guide the design of new derivatives with enhanced potency or selectivity.
Molecular Docking Predict the binding mode of this compound within the active site of a biological target. hilarispublisher.comInsight into key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern activity.
Pharmacophore Modeling Identify the 3D arrangement of essential chemical features required for biological activity. frontiersin.orgA 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with similar activity.
Chemical Space Visualization Map the structural and activity landscape of known bromoallenes. u-strasbg.frIdentification of "activity cliffs" where small structural changes lead to large shifts in activity, revealing critical SAR information.

This table summarizes chemoinformatic approaches and their potential applications in the study of this compound's structure-activity relationships.

Sustainable Production Strategies for this compound and Related Bromoallenes

The reliance on wild harvesting of Laurencia species is not a sustainable or scalable method for producing this compound, especially for any potential large-scale applications. Therefore, developing sustainable production strategies is a critical area of research.

Cultivating marine macroalgae like Laurencia in controlled environments offers a promising route for a consistent and sustainable supply of biomass. Algal cultivation can be performed in land-based systems, such as open ponds or closed photobioreactors (PBRs), which allow for the optimization of growth parameters. uk-cpi.comfrontiersin.org

Key parameters that can be controlled to maximize biomass and potentially the production of secondary metabolites include:

Nutrient Composition: Tailoring the levels of nitrates, phosphates, and essential trace elements.

Light Intensity and Photoperiod: Optimizing light exposure to enhance photosynthesis without causing photoinhibition.

Temperature and pH: Maintaining optimal conditions for algal growth and metabolism.

CO2 Supply: Supplementing CO2 can significantly boost growth rates. frontiersin.org

Photobioreactors offer superior control over these parameters compared to open systems and can prevent contamination, leading to higher productivity. biosan.lv While the initial investment for PBRs is higher, they are particularly suitable for producing high-value compounds. uk-cpi.com Research focused on optimizing these conditions specifically for Laurencia could lead to enhanced yields of this compound and other bromoallenes. The development of integrated systems that combine different growth conditions (e.g., phototrophic and heterotrophic) is also being explored to maximize productivity while minimizing resource use. uk-cpi.com Seaweed cultivation is increasingly recognized as a sustainable practice as it does not require arable land or fresh water and contributes to carbon sequestration. explorationpub.com

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. rsc.org This approach offers a powerful alternative to complex, multi-step chemical syntheses of natural products like this compound.

While the complete enzymatic synthesis of this compound has not yet been reported, the synthesis of the bromoallene moiety itself is a key target for biocatalytic approaches. Enzymes such as haloperoxidases, which are known to be present in Laurencia and are responsible for incorporating bromine into organic molecules, are of particular interest. nih.gov Vanadium-dependent haloperoxidases, for example, have been identified in seaweeds and are involved in the biosynthesis of halogenated compounds. nih.govacs.org

Future research could focus on:

Identifying and Characterizing Key Enzymes: Isolating the specific enzymes (e.g., haloperoxidases, cyclases) from the this compound biosynthetic pathway in Laurencia.

Heterologous Expression: Expressing these enzymes in a robust microbial host like E. coli or yeast, creating a cellular factory for specific reaction steps.

Chemo-enzymatic Synthesis: Combining chemical synthesis steps to create a precursor molecule with subsequent enzymatic steps to perform challenging transformations, such as stereoselective halogenation or cyclization. rsc.org

Palladium-catalyzed reactions have been developed for the synthesis of medium-sized heterocycles from bromoallenes, demonstrating the chemical versatility of this functional group. nih.govnih.gov A future biocatalytic approach could aim to replicate this reactivity with an engineered enzyme, offering a greener and more efficient synthetic route.

Algal Cultivation and Bioreactor Technologies

Exploration of Uncharacterized Enzymes and Biosynthetic Gene Clusters for this compound

The biosynthesis of C15 acetogenins (B1209576) like this compound in Laurencia is thought to originate from fatty acid metabolism, but the precise enzymatic machinery and genetic blueprints remain largely uncharacterized. researchgate.netmdpi.comscielo.br Identifying the biosynthetic gene cluster (BGC) for this compound is a key goal that would unlock the potential for its biotechnological production.

BGCs are stretches of DNA that contain all the genes necessary for the synthesis of a specific secondary metabolite. plos.org The exploration for the this compound BGC would involve:

Genome/Transcriptome Mining: Sequencing the genome of Laurencia nipponica and using bioinformatic tools like antiSMASH to search for BGCs that resemble pathways for other known polyketides or acetogenins. mdpi.comsecondarymetabolites.org The presence of genes for enzymes like polyketide synthases (PKS), halogenases, and cyclases would be strong indicators.

Comparative Genomics: Comparing the genomes of bromoallene-producing Laurencia species with non-producing ones to identify unique BGCs present only in the producers.

Gene Knockout/Expression Studies: Once a candidate BGC is identified, functional studies (e.g., heterologous expression of the entire cluster or individual genes in a host organism) would be required to confirm its role in this compound production.

The enzymes within these clusters are of significant interest. Key uncharacterized enzymes likely include a specific vanadium-dependent bromoperoxidase responsible for the bromoallene formation and unique cyclases that construct the complex bicyclic ether core of this compound. nih.govacs.org The discovery of these enzymes and their BGCs would not only elucidate the fascinating biochemistry of Laurencia but also provide the genetic tools needed for metabolic engineering and sustainable production of this compound. heraldopenaccess.us

Novel Synthetic Methodologies for Accessing Complex this compound Stereoisomers

The intricate molecular architecture of this compound, characterized by a dioxabicyclic skeleton and multiple stereocenters, presents a formidable challenge for synthetic organic chemists. The development of novel synthetic methodologies has been crucial for the stereoselective construction of this compound and its stereoisomers, enabling the confirmation of their absolute and relative configurations.

A significant breakthrough in the synthesis of (−)-isolaurallene was the application of ring-closing metathesis (RCM) to form the central nine-membered ether ring. capes.gov.bracs.org The Crimmins group successfully employed this strategy in the first total synthesis of (−)-isolaurallene. acs.orgacs.orgnih.gov Their approach utilized an Evans asymmetric allylation for stereocontrol and RCM with a Grubbs second-generation catalyst to construct the α,α′-cis-oxonene unit. acs.orgacs.org The α,α′-trans-tetrahydrofuran (THF) ring was subsequently formed via an asymmetric epoxidation followed by an internal Williamson etherification. acs.org

Another powerful strategy involves the intramolecular amide enolate alkylation (IAEA). thieme-connect.com Researchers have developed a highly stereodivergent IAEA strategy that allows for substrate-controlled access to different stereoisomers. acs.orgacs.orgacs.org This method was key in the formal total synthesis of (−)-isolaurallene and the structural determination of a newly isolated natural product, (+)-4-epi-isolaurallene. acs.orgacs.org By subjecting a common intermediate to either non-chelate-controlled or chelate-controlled IAEA conditions, chemists could selectively construct the required α,α′-trans-THF or α,α′-cis-THF amides, respectively. acs.orgacs.org This dual approach provided access to the distinct stereoisomeric cores of both (−)-isolaurallene and (+)-4-epi-isolaurallene from a single precursor, showcasing a highly efficient and flexible synthetic design. acs.orgresearchgate.net The non-chelate-controlled protocol, in particular, offered a significant improvement in stereoselectivity for creating the trans-THF ring compared to the previously used intramolecular nitrile anion alkylation (INAA). acs.orgacs.orgacs.org

Further refinements in synthetic routes have incorporated other advanced methodologies. These include a sequential ate complex reduction/Keck allylation/cross-metathesis protocol for the stereoselective installation of the side chain, and a Sharpless asymmetric dihydroxylation (SAD)/intramolecular Williamson etherification sequence for building the 10,13-cis-THF ring. researchgate.net Additionally, a modified Nakata chloromethanesulfonate-mediated SN2 displacement has been effectively used for introducing the dibromo functionality. researchgate.net These elegant strategies have not only enabled the total synthesis of these complex marine natural products but have also provided robust platforms for producing various stereoisomers, which is essential for detailed structure-activity relationship studies. researchgate.net

The table below summarizes key methodologies employed in the stereoselective synthesis of this compound and its isomers.

Methodology Key Reaction Purpose/Target Moiety Key Reagents/Catalysts Outcome Reference(s)
Ring-Closing Metathesis (RCM)Olefin MetathesisConstruction of the nine-membered oxonene ringGrubbs second-generation catalystEfficient formation of the bicyclic core of (−)-isolaurallene. acs.orgacs.orgacs.org
Intramolecular Amide Enolate Alkylation (IAEA)Enolate AlkylationStereodivergent synthesis of THF ring systemsNon-chelate and chelate-controlled conditionsSelective access to both α,α′-trans-THF and α,α′-cis-THF intermediates, enabling synthesis of multiple stereoisomers. acs.orgacs.orgacs.orgresearchgate.net
Evans Asymmetric AllylationAsymmetric AlkylationStereocontrol during side chain installationChiral oxazolidinone auxiliaryHigh diastereoselectivity in early synthetic steps. acs.orgacs.org
Sharpless Asymmetric Dihydroxylation (SAD)DihydroxylationFormation of a diol for subsequent cyclizationAD-mixCreation of the 10,13-cis-THF ring. researchgate.net
Williamson EtherificationEther SynthesisCyclization to form the THF ringBase-mediated intramolecular cyclizationConstruction of the α,α′-trans-THF ring. acs.orgresearchgate.net

Application of Artificial Intelligence and Machine Learning in Natural Product Research for this compound

While specific applications of Artificial Intelligence (AI) and Machine Learning (ML) to this compound are not yet prevalent in the literature, the rapid integration of these computational tools into natural product research presents significant future opportunities for studying this compound class. jst.go.jpjhidc.org AI and ML are revolutionizing drug discovery by accelerating the identification, characterization, and synthesis of natural products. jhidc.orgijrpas.comcas.org

One of the primary applications of AI in natural product research is in genome mining. helmholtz-hips.de The genes responsible for producing natural products are often grouped in biosynthetic gene clusters (BGCs). cas.orgknaw.nl AI algorithms can be trained to analyze the genomes of marine organisms like the red algae of the Laurencia genus to identify novel BGCs that might produce this compound-type bromoallenes. helmholtz-hips.deknaw.nl This could lead to the discovery of new, structurally related compounds that would be difficult to find using traditional isolation methods alone.

Furthermore, AI is becoming indispensable for structure elucidation. knaw.nl Machine learning models can analyze complex spectroscopic data, such as NMR and mass spectrometry, to help determine chemical structures. jst.go.jpresearchgate.net For complex molecules like this compound with numerous stereocenters, assigning the correct stereochemistry is a major challenge. chemrxiv.org Recent developments have produced ML models, such as transformer models, that can predict the stereochemistry of a natural product with high accuracy based on its 2D structure (SMILES notation). chemrxiv.org Such tools could be invaluable for rapidly and accurately assigning or correcting the stereochemistry of newly discovered this compound analogs. chemrxiv.org Automated reaction path search methods, like the Artificial Force Induced Reaction (AFIR) method, are also emerging, which can predict the stereochemistry of reactions based only on the target molecule's structure. sciencedaily.comscitechdaily.com

AI can also significantly accelerate the drug discovery pipeline by predicting the biological activities and physicochemical properties of compounds. jhidc.orgmdpi.com By training ML models on large datasets of known compounds and their activities, it is possible to perform virtual screening of this compound analogs against various biological targets. jhidc.orgijrpas.com These models can predict properties like toxicity, solubility, and pharmacokinetics, helping to prioritize the most promising candidates for further development and reducing the time and cost associated with laboratory screening. jhidc.org This predictive power allows researchers to explore new therapeutic applications for this compound-related structures. ijrpas.com

The table below outlines potential applications of AI and machine learning in the context of this compound research.

AI/ML Application Area Specific Task for this compound Research Potential Impact Reference(s)
Genome Mining Identifying biosynthetic gene clusters (BGCs) in marine algae genomes.Discovery of new this compound-type natural products and elucidation of their biosynthetic pathways. helmholtz-hips.deknaw.nl
Structure Elucidation Predicting the 3D stereochemistry from 2D structural information or spectroscopic data.Rapid and accurate structural assignment of new this compound stereoisomers and analogs. knaw.nlresearchgate.netchemrxiv.org
Bioactivity Prediction Screening this compound analogs against databases of biological targets using QSAR and other ML models.Identification of potential therapeutic targets and new biological activities for the this compound scaffold. jst.go.jpijrpas.commdpi.com
Synthetic Route Planning Using retrosynthesis algorithms to design novel and efficient synthetic pathways to complex stereoisomers.Optimization of chemical synthesis, reducing steps and improving yields for accessing rare or complex analogs. sciencedaily.comscitechdaily.com
Property Prediction Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early-stage prioritization of analogs with favorable drug-like properties, accelerating preclinical development. jhidc.org

Q & A

Q. How is Isolaurallene structurally characterized, and what spectroscopic methods are critical for its identification?

this compound, a C15-acetogenin with medium-ring ethers, is characterized using NMR spectroscopy to resolve its stereochemical features. Key signals include δH 4.75 (position 4-H) and δC 82.3 (position 6-C), which differentiate it from analogs like neolaurallene (δC 72.8 at position 6-C) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular formulas and functional groups. Researchers should prioritize 2D NMR (e.g., COSY, HMBC) to assign stereochemistry, especially at chiral centers like positions 3 and 3.

Q. What foundational synthetic strategies are employed for this compound’s total synthesis?

The Crimmins asymmetric synthesis (2002) remains a benchmark, utilizing ring-closing metathesis (RCM) to construct its 8-membered ether core . Key steps include:

  • Stereoselective aldol reactions to establish chiral centers.
  • Epoxide formation and nucleophilic opening to configure ether linkages.
  • RCM with Grubbs catalysts for macrocycle closure. Researchers must optimize reaction conditions (e.g., solvent, temperature) to avoid side products, particularly during RCM, where competing pathways can yield smaller rings.

Q. How do researchers differentiate this compound from diastereomers like 4-epi-isolaurallene?

Comparative NMR analysis is essential. For example, 4-epi-isolaurallene exhibits δH 4.53 at position 4-H vs. δH 4.75 in this compound. Carbon shifts at position 6-C (δC 73.3 vs. 82.3) further distinguish epimers . X-ray crystallography or NOE experiments can resolve ambiguities in spatial arrangements.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported NMR data for this compound analogs?

Discrepancies in δH/δC values (e.g., position 14-H: 1.85 in this compound vs. 1.56–1.68 in revised itomanallene A) may arise from solvent effects or conformational flexibility . To mitigate:

  • Standardize NMR conditions (solvent, temperature, concentration).
  • Use computational chemistry (DFT calculations) to predict shifts under varying environments.
  • Cross-validate with synthetic standards or isotopic labeling.

Q. How can researchers optimize the enantioselectivity of this compound’s asymmetric synthesis?

Challenges include controlling stereochemistry during aldol additions and epoxide ring-opening. Methodological improvements:

  • Chiral auxiliaries or catalysts : Evans oxazolidinones for aldol steps.
  • Kinetic resolution : Enzymatic or organocatalytic methods to enrich enantiomeric excess (ee).
  • In-situ monitoring : HPLC or chiral GC to track ee during synthesis .

Q. What comparative bioactivity studies inform this compound’s mechanism of action in pharmacological models?

While this compound’s bioactivity is less documented than laurallene, researchers can:

  • Design cytotoxicity assays (e.g., against cancer cell lines) with structural analogs.
  • Use molecular docking to predict interactions with biological targets (e.g., ion channels).
  • Compare SAR trends with C15-acetogenins like obtusallene to identify critical functional groups .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting bioassay results for this compound-derived compounds?

Contradictions may stem from impurities or assay variability. Recommendations:

  • Purify compounds via HPLC to ≥95% purity.
  • Replicate assays across multiple cell lines/models.
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What computational tools are effective for predicting this compound’s reactivity in novel synthetic routes?

Density Functional Theory (DFT) predicts transition states for key steps (e.g., RCM energetics). Software like Gaussian or ORCA can model:

  • Activation barriers for stereochemical outcomes.
  • Solvent effects on reaction pathways. Pair computational results with experimental validation to refine models .

Tables for Key Analytical Data

Position This compound δH 4-epi-isolaurallene δH Revised Itomanallene A δH
3-H5.395.615.48
4-H4.754.534.86
6-C82.373.372.6
14-H1.852.041.56–1.68

Table 1: Comparative NMR shifts (δH in ppm, δC in ppm) for this compound and analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.